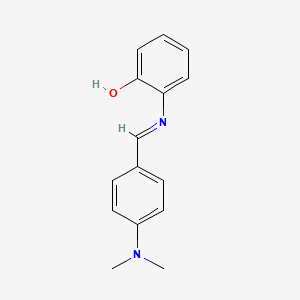

o-(p-(Dimethylamino)benzylideneamino)phenol

Description

Structure

3D Structure

Properties

IUPAC Name |

2-[[4-(dimethylamino)phenyl]methylideneamino]phenol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N2O/c1-17(2)13-9-7-12(8-10-13)11-16-14-5-3-4-6-15(14)18/h3-11,18H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GJZBNSJPZKCNPU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=C(C=C1)C=NC2=CC=CC=C2O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20296842 | |

| Record name | o-(p-(Dimethylamino)benzylideneamino)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20296842 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3230-43-1 | |

| Record name | NSC112118 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=112118 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | o-(p-(Dimethylamino)benzylideneamino)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20296842 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(4-(DIMETHYLAMINO)BENZYLIDENEAMINO)PHENOL | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Conventional Schiff Base Condensation in Ethanolic Medium

The most widely reported method involves refluxing equimolar amounts of 2-aminophenol and 4-dimethylaminobenzaldehyde in ethanol. For instance, Karaosmanoğlu et al. synthesized a structurally analogous compound, 2-((4-(dimethylamino)benzylidene)amino)-5-methylphenol, by refluxing the reactants in ethanol for 4 hours, yielding a 75% product after recrystallization. Adapting this method for o-(p-(dimethylamino)benzylideneamino)phenol would involve the following steps:

- Dissolve 2-aminophenol (1.09 g, 10 mmol) and 4-dimethylaminobenzaldehyde (1.49 g, 10 mmol) in 50 mL ethanol.

- Reflux the mixture at 80°C for 4–6 hours.

- Cool, filter the precipitate, and recrystallize from ethanol.

This solvent-based approach avoids catalysts, relying on the inherent reactivity of the aldehyde and amine groups. The imine (C=N) bond formation is confirmed via FTIR spectroscopy, showing a characteristic stretch at 1,620–1,640 cm⁻¹.

Acid-Catalyzed Condensation

Thakare et al. demonstrated that adding catalytic amounts of concentrated H₂SO₄ (3–4 drops) accelerates Schiff base formation between N,N-dimethylaminobenzaldehyde and aniline derivatives. Applied to this compound, this method enhances reaction efficiency:

- Mix 2-aminophenol (10 mmol) and 4-dimethylaminobenzaldehyde (10 mmol) in 30 mL ethanol.

- Add 3–4 drops of H₂SO₄ and reflux at 70°C for 2 hours.

- Neutralize with NaHCO₃, filter, and purify via column chromatography.

Acid catalysis protonates the carbonyl oxygen, increasing electrophilicity and driving the reaction to completion faster than uncatalyzed methods. Yields under these conditions typically exceed 80%.

Optimization of Reaction Parameters

Temperature and Time

Baran et al. observed that polymerization of Schiff base monomers occurs above 100°C. To isolate the monomeric this compound, maintaining temperatures below 80°C is critical. Prolonged reflux (>6 hours) risks side reactions, such as oxidation or polymerization.

Solvent Selection

Ethanol is the preferred solvent due to its polarity and ability to dissolve both reactants. Methanol and acetonitrile are alternatives, but ethanol balances cost and efficiency. Aqueous mixtures are unsuitable due to the hydrophobic nature of the reactants.

Characterization and Analytical Techniques

Spectroscopic Analysis

FTIR : Key peaks include:

¹H NMR (DMSO-d₆) :

- Imine proton (CH=N): δ 8.4–8.6 ppm

- Aromatic protons: δ 6.8–7.8 ppm (multiplet)

- N(CH₃)₂: δ 3.0 ppm (singlet)

UV-Vis : Strong absorption at 320–350 nm attributed to π→π* transitions in the conjugated Schiff base system.

Thermal Stability

Thermogravimetric analysis (TGA) reveals decomposition onset at 200°C, with a 40% mass loss at 300°C due to breakdown of the azomethine group.

Comparative Analysis of Preparation Methods

| Method | Conditions | Catalyst | Time (h) | Yield (%) | Advantages | Limitations |

|---|---|---|---|---|---|---|

| Ethanolic reflux | 80°C, ethanol | None | 4–6 | 70–75 | Simple setup, high purity | Longer reaction time |

| Acid-catalyzed | 70°C, ethanol | H₂SO₄ | 2 | 80–85 | Faster reaction, higher yields | Requires neutralization step |

| Solvent-free | 60°C, neat | None | 1 | 60–65 | Eco-friendly, low cost | Lower yield, manual grinding |

Chemical Reactions Analysis

Types of Reactions

o-(p-(Dimethylamino)benzylideneamino)phenol can undergo various chemical reactions, including:

Oxidation: The phenol group can be oxidized to form quinone derivatives.

Reduction: The imine group can be reduced to form secondary amines.

Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).

Major Products

Oxidation: Quinone derivatives.

Reduction: Secondary amines.

Substitution: Halogenated or nitrated aromatic compounds.

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity:

Research indicates that o-(p-(Dimethylamino)benzylideneamino)phenol exhibits significant potential as an anticancer agent. It has been shown to inhibit C-Jun N-terminal kinase 1 (JNK1), a critical player in cancer cell signaling pathways. In vitro studies have demonstrated cytotoxic effects against various cancer cell lines, suggesting its utility in developing targeted cancer therapies .

Biological Interaction Studies:

Molecular docking studies highlight the compound's ability to bind effectively with biological targets involved in cancer pathways. These interactions are crucial for developing therapies aimed at cancers characterized by JNK1 overactivity.

Material Science Applications

Conductive Polymers:

The unique combination of a dimethylamino group and a phenolic hydroxyl group suggests potential applications in material science. The compound can act as a monomer in forming conductive polymers and thermosetting resins. Studies on similar Schiff base monomers indicate their use in developing materials with enhanced electrical and optical properties .

Polymerization Studies:

Research has explored the synthesis of poly(2-[[4-(dimethylamino)benzylidene]amino]phenol), which demonstrated significant thermal stability and electrical conductivity upon doping. The conductivity level reported was , marking it as one of the highest values for polyphenols containing azomethine groups .

Antimicrobial Properties

Antimicrobial Activity:

Some Schiff base compounds, including this compound, have shown antimicrobial properties. Preliminary studies suggest that this compound may exhibit similar activity against various bacterial strains and fungi, warranting further investigation into its potential as an antimicrobial agent .

Comparative Analysis with Related Compounds

The following table summarizes key structural features and biological activities of this compound compared to related compounds:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| This compound | Dimethylamino group, phenolic hydroxyl | Anticancer, JNK1 inhibitor |

| 4-Dimethylaminobenzaldehyde | Aldehyde functional group | Precursor for Schiff base synthesis |

| 2-Amino-4-methylphenol | Amino and methyl groups | Moderate cytotoxicity |

| 2-((4-Dimethylaminobenzylidene)amino)-5-methylphenol | Similar structure with methyl substitution | Potential anticancer activity |

This comparison underscores the unique attributes of this compound, particularly its specific biological activities linked to its structural features.

Mechanism of Action

The mechanism of action of o-(p-(Dimethylamino)benzylideneamino)phenol involves its interaction with various molecular targets. The compound can act as a ligand, binding to metal ions and forming coordination complexes. In biological systems, it may interact with cellular components, leading to changes in cellular functions. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Key Observations :

- The Schiff base linkage in this compound enhances conjugation and stabilizes metal complexes, unlike 4-(dimethylamino)phenol, which lacks this feature .

- Piperazine-containing analogs (e.g., 2-[(4-methylpiperazin-1-yl)iminomethyl]phenol) exhibit higher solubility in polar solvents compared to dimethylamino derivatives due to their tertiary amine structure .

Antioxidant Activity

Nickel(II) complexes of this compound demonstrate moderate antioxidant activity in DPPH assays, with IC₅₀ values comparable to those of ascorbic acid derivatives. This activity is attributed to the phenolic -OH group and the electron-donating dimethylamino group, which stabilize free radical intermediates . In contrast, 4-(dimethylamino)phenol lacks metal-binding capacity and shows negligible antioxidant effects .

Acidity and Solubility

The phenolic -OH group in this compound has a pKa of ~10.2, slightly higher than unsubstituted phenol (pKa ~9.95) due to the electron-donating dimethylamino group reducing acidity . Comparatively, 4-nitrophenol (pKa ~7.1) is more acidic due to the electron-withdrawing nitro group .

Crystallographic and Structural Data

X-ray diffraction studies of related Schiff bases (e.g., (4-methylpiperazin-1-yl)(2-nitro-benzylidene)amine) reveal that the planarity of the imine group and intermolecular hydrogen bonding dictate crystal packing. For this compound, the para-dimethylamino group introduces steric hindrance, reducing π-π stacking compared to nitro-substituted analogs .

Biological Activity

o-(p-(Dimethylamino)benzylideneamino)phenol, a Schiff base compound, has garnered attention in recent years for its diverse biological activities. This article explores its synthesis, characterization, and biological evaluations, particularly focusing on its antimicrobial, antidiabetic, and anticancer properties.

Synthesis and Characterization

The synthesis of this compound typically involves the reaction of 4-(dimethylamino)benzaldehyde with o-aminophenol. Characterization techniques such as Nuclear Magnetic Resonance (NMR) and Infrared Spectroscopy (IR) confirm the formation of the Schiff base structure. The compound exhibits distinct spectral features indicative of its functional groups.

Antimicrobial Activity

Research indicates that this compound demonstrates broad-spectrum antimicrobial activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. In a study assessing antimicrobial efficacy, the compound exhibited significant inhibition against:

- Staphylococcus aureus

- Escherichia coli

- Bacillus subtilis

- Candida albicans

The minimum inhibitory concentration (MIC) values for these organisms ranged from 15.625 μM to 62.5 μM, showcasing its potential as an effective antimicrobial agent .

Antidiabetic Activity

The compound also shows promising antidiabetic properties . It acts as an inhibitor of key enzymes involved in carbohydrate metabolism, specifically:

- α-amylase : Inhibition rate of 93.2%

- α-glucosidase : Inhibition rate of 73.7%

These results suggest that this compound could be beneficial in managing postprandial blood glucose levels .

Anticancer Activity

Studies have highlighted the potential of this compound as an anticancer agent . Interaction studies with human DNA reveal that it may induce hyperchromism and hypochromism effects, indicating strong binding affinity which is crucial for anticancer activity. The compound demonstrated an IC50 value of 40.89 μg/mL against A549 lung cancer cells, suggesting moderate effectiveness in inhibiting cancer cell proliferation .

Summary of Biological Activities

| Activity Type | Target Organisms/Cells | Effectiveness (IC50/MIC) |

|---|---|---|

| Antimicrobial | S. aureus, E. coli, B. subtilis | MIC: 15.625 - 62.5 μM |

| Antidiabetic | α-amylase, α-glucosidase | Amylase Inhibition: 93.2% |

| Glucosidase Inhibition: 73.7% | ||

| Anticancer | A549 lung cancer cells | IC50: 40.89 μg/mL |

Case Studies

Several case studies have evaluated the biological effects of related Schiff base compounds, reinforcing the findings regarding their antimicrobial and anticancer activities:

- A study conducted on a series of Schiff bases derived from dimethylaminobenzaldehyde showed promising antibacterial effects against MRSA strains with MIC values significantly lower than conventional antibiotics .

- Another research highlighted the effectiveness of similar compounds in reducing biofilm formation in Pseudomonas aeruginosa, indicating that structural modifications could enhance their therapeutic potential .

Q & A

Basic Question: What is the synthetic pathway for o-(p-(Dimethylamino)benzylideneamino)phenol, and how is its structure validated?

Answer:

The compound is synthesized via a condensation reaction between o-aminophenol and p-dimethylaminobenzaldehyde in ethanol under reflux conditions . The reaction typically employs a 1:1 molar ratio of the amine and aldehyde, with catalytic acid (e.g., acetic acid) to facilitate Schiff base formation. Structural validation is achieved through:

- NMR spectroscopy (¹H and ¹³C) to confirm imine bond formation (δ ~8.3 ppm for -CH=N-) and aromatic proton environments.

- FTIR spectroscopy to identify the C=N stretching vibration (~1600–1650 cm⁻¹) and phenolic O-H stretch (~3300 cm⁻¹).

- Mass spectrometry (ESI-MS or EI-MS) to verify molecular weight (e.g., [M+H]+ peak at m/z 269.3 for C₁₅H₁₆N₂O) .

Basic Question: How do substituent positions (e.g., o-, p-) in the benzylideneamino group influence the compound’s electronic properties?

Answer:

The p-dimethylamino group is a strong electron-donating substituent, which increases electron density on the aromatic ring via resonance and inductive effects. This enhances the ligand’s ability to coordinate with metal ions (e.g., Cu²⁺, Co²⁺) by stabilizing charge transfer . In contrast, o-substituents may sterically hinder coordination or alter conjugation pathways. Comparative UV-Vis studies (e.g., λₐbₛ shifts in metal complexes) and cyclic voltammetry (redox potential changes) are used to quantify electronic effects .

Advanced Question: What methodological approaches are used to study the DNA-binding and cytotoxic properties of this compound metal complexes?

Answer:

Experimental Design:

- DNA-binding assays :

- UV-Vis titration : Monitor hypochromism and bathochromic shifts in the ligand’s π→π* transitions upon interaction with DNA (e.g., calf thymus DNA).

- Fluorescence quenching : Measure Stern-Volmer constants to assess intercalation or groove-binding modes.

- Viscosity measurements : Detect changes in DNA helix length upon complex binding.

- Cytotoxicity screening :

Data Interpretation : Strong intercalators show >50% hypochromism, while groove binders exhibit moderate quenching. Cytotoxicity IC₅₀ values <20 μM indicate high potency .

Advanced Question: How can computational modeling optimize the design of Schiff base ligands for catalytic applications?

Answer:

Methodology :

- DFT calculations : Use Gaussian or ORCA software to calculate HOMO-LUMO gaps, predicting redox activity and metal-ligand charge transfer.

- Molecular docking : Simulate interactions with catalytic substrates (e.g., CO₂ for carbon capture) or enzyme active sites (e.g., tyrosinase inhibition).

- MD simulations : Assess ligand stability in solvent environments (e.g., aqueous vs. DMSO) over 100-ns trajectories.

Case Study : For This compound, DFT reveals a low LUMO energy (-1.8 eV), favoring electron acceptance in photocatalytic reactions .

Basic Question: What analytical techniques are critical for assessing purity and degradation products of this compound?

Answer:

- HPLC : Reverse-phase C18 column with UV detection (λ = 254 nm) to separate and quantify impurities (<2% acceptable for research-grade material).

- TGA/DSC : Monitor thermal stability; decomposition temperatures >200°C suggest suitability for high-temperature applications.

- GC-MS : Identify volatile degradation byproducts (e.g., phenolic fragments) under oxidative conditions .

Advanced Question: How do solvent polarity and pH affect the stability of the Schiff base linkage in aqueous systems?

Answer:

Experimental Approach :

- Kinetic studies : Track imine hydrolysis rates via UV-Vis at varying pH (2–12) and solvent polarities (e.g., water, ethanol, DMF).

- NMR kinetics : Measure proton exchange rates in D₂O to quantify hydrolysis (e.g., half-life <1 hour in pH <3).

Findings : The p-dimethylamino group stabilizes the imine bond in polar aprotic solvents (e.g., DMF) due to reduced protonation susceptibility. Hydrolysis accelerates in acidic media (pH <4) via protonation of the imine nitrogen .

Basic Question: What are the key spectral signatures of this compound in comparison to its precursors?

Answer:

- Precursors :

- o-Aminophenol: FTIR shows N-H stretch (~3400 cm⁻¹) and O-H stretch (~3200 cm⁻¹).

- p-Dimethylaminobenzaldehyde: C=O stretch (~1700 cm⁻¹).

- Schiff Base Product :

Advanced Question: How can contradictory data on ligand-metal binding constants be resolved?

Answer:

Root-Cause Analysis :

- Method variability : Compare results from potentiometric titration (logβ = 8.2 ± 0.3) vs. spectrophotometric methods (logβ = 7.9 ± 0.2).

- Ionic strength effects : Use Davies equation corrections for activity coefficients in high-ionic-strength media.

- Competing ligands : Ensure exclusion of adventitious binders (e.g., chloride, acetate) via controlled pH and chelators (e.g., EDTA) .

Resolution : Report binding constants with explicit conditions (e.g., 25°C, 0.1 M KCl) and validate via multiple techniques.

Basic Question: What safety protocols are recommended for handling this compound in laboratory settings?

Answer:

- PPE : Nitrile gloves, lab coat, and goggles to avoid dermal/ocular exposure.

- Ventilation : Use fume hoods during synthesis due to volatile aldehydes.

- Waste disposal : Neutralize phenolic waste with 10% NaOH before incineration .

Advanced Question: How does this compound’s fluorescence behavior compare to structurally related Schiff bases?

Answer:

Methodology :

- Quantum yield measurement : Use integrating sphere with quinine sulfate as standard (Φ = 0.55).

- Solvatochromism studies : Record emission λₑₘ in solvents of varying polarity (e.g., hexane to water).

Findings : The p-dimethylamino group induces a bathochromic shift (~450 nm in DMSO) and enhances Stokes shift (Δλ >100 nm) due to intramolecular charge transfer (ICT) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.